molecular formula C11H22ClNO3 B1525822 3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride CAS No. 1354949-46-4

3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride

Cat. No.: B1525822
CAS No.: 1354949-46-4
M. Wt: 251.75 g/mol
InChI Key: MIPGXTPPAVZVPS-UHFFFAOYSA-N
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Description

3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, which is a common motif in many biologically active molecules and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-ethyl-2-(morpholin-4-yl)pentan-1-amine as a precursor.

  • Reaction Steps: The amine group is converted to a carboxylic acid group through oxidation reactions. This can be achieved using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Hydrochloride Formation: The carboxylic acid is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using crystallization techniques to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: The amine group is oxidized to a carboxylic acid.

  • Substitution: The hydrochloride formation involves a substitution reaction where the amine group is replaced by a chloride ion.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

  • Hydrochloride Formation: Hydrochloric acid (HCl) is used to form the hydrochloride salt.

Major Products Formed:

  • Carboxylic Acid: The primary product of the oxidation reaction is 3-ethyl-2-(morpholin-4-yl)pentanoic acid.

  • Hydrochloride Salt: The final product is this compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and biologically active molecules. Biology: It serves as a tool in biological research to study the effects of morpholine-containing compounds on various biological systems. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways involving the morpholine ring. The exact mechanism depends on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 3-Ethyl-2-(morpholin-4-yl)pentan-1-amine: A related compound with an amine group instead of a carboxylic acid.

  • 2-(Morpholin-4-yl)ethylamine: Another morpholine-containing compound used in various chemical syntheses.

Uniqueness: 3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride is unique due to its carboxylic acid functionality, which allows for different chemical reactivity and applications compared to its amine-containing counterparts.

Properties

IUPAC Name

3-ethyl-2-morpholin-4-ylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-3-9(4-2)10(11(13)14)12-5-7-15-8-6-12;/h9-10H,3-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPGXTPPAVZVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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